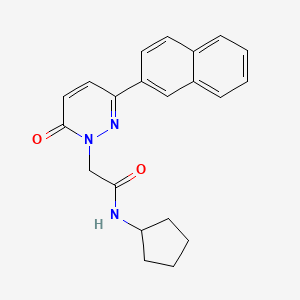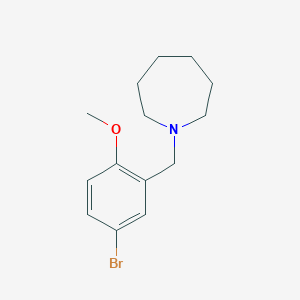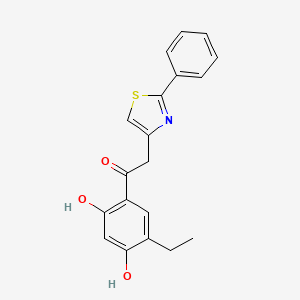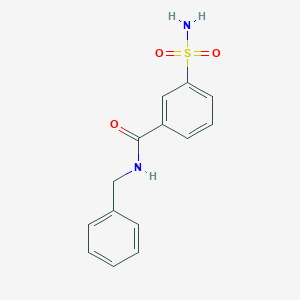![molecular formula C17H16ClN3O3 B5617797 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B5617797.png)
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a pyrrolidine ring, a nitro group, and a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the functionalization of preformed pyrrolidine rings . The synthesis may involve:
N-arylation of pyrrolidine: This can be achieved using transition-metal catalyzed reactions such as the Buchwald-Hartwig amination or Chan-Evans-Lam coupling.
Formation of the benzamide structure: This step often involves the coupling of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
化学反应分析
Types of Reactions
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides .
科学研究应用
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
作用机制
The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The pyrrolidine ring and nitro group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-arylated pyrrolidines: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.
Nitrobenzamides: Compounds with nitrobenzamide structures are also studied for their medicinal properties.
Uniqueness
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a pyrrolidine ring and a nitro group makes it a versatile scaffold for drug development and other applications .
属性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-15-11-13(5-8-16(15)20-9-1-2-10-20)19-17(22)12-3-6-14(7-4-12)21(23)24/h3-8,11H,1-2,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUHGNOQZMBVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S*,5R*)-6-(1,3-thiazol-4-ylmethyl)-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617716.png)
![3-oxo-N-(2-phenylethyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5617728.png)

![1-(1-benzothien-2-ylcarbonyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5617747.png)
![1-{2-[1-tert-butyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5617753.png)

![2-(4-fluorophenyl)-6-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5617769.png)
![1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione](/img/structure/B5617789.png)
![3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid](/img/structure/B5617798.png)



![8-(2-morpholinylcarbonyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5617829.png)
![1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane](/img/structure/B5617833.png)
